Formic Acid O-d
CAS No.: 925-94-0
Cat. No.: VC20866753
Molecular Formula: CH2O2
Molecular Weight: 47.031 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 925-94-0 |
---|---|
Molecular Formula | CH2O2 |
Molecular Weight | 47.031 g/mol |
IUPAC Name | deuterio formate |
Standard InChI | InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i/hD |
Standard InChI Key | BDAGIHXWWSANSR-DYCDLGHISA-N |
Isomeric SMILES | [2H]OC=O |
SMILES | C(=O)O |
Canonical SMILES | C(=O)O |
Introduction
Fundamental Structure and Identification
Formic acid O-d, also known as deuterated formic acid or formic-d acid, maintains the basic structure of the simplest carboxylic acid with the molecular formula HCOOD. This compound features a carbon atom connected to a hydrogen atom via a single bond, an oxygen atom through a double bond, and another oxygen atom through a single bond where deuterium replaces the typical hydrogen atom . The molecular weight is slightly higher than regular formic acid due to the presence of deuterium, which has a mass number of 2 instead of hydrogen's 1.
Structural Comparison with Non-deuterated Formic Acid
Feature | Formic Acid (HCOOH) | Formic Acid O-d (HCOOD) |
---|---|---|
Molecular Formula | HCOOH | HCOOD |
Molecular Weight | 46.03 g/mol | 47.03 g/mol |
Bond Length C=O | 123 pm | 123 pm (unchanged) |
Bond Length C-OH/OD | 136 pm | 136 pm (unchanged) |
Primary Structural Difference | Regular hydroxyl group | Deuterated hydroxyl group |
The structural parameters remain largely unchanged between the deuterated and non-deuterated variants, as deuterium substitution primarily affects spectroscopic properties rather than bond lengths or angles .
IUPAC Nomenclature
Physical Properties
The physical properties of formic acid O-d show subtle but measurable differences from regular formic acid due to the isotope effect. These differences are particularly evident in properties related to molecular motion and vibration.
Basic Physical Properties
Property | Formic Acid | Formic Acid O-d | Notes |
---|---|---|---|
Physical State at STP | Colorless liquid | Colorless liquid | Similar appearance to non-deuterated form |
Odor | Pungent, penetrating | Similar to HCOOH | May have slightly lower volatility |
Density | 1.22 g/cm³ | Slightly higher | Due to increased molecular weight |
Melting Point | 8.4°C | Slightly higher | Isotope effect on intermolecular forces |
Boiling Point | 100.6°C | Slightly higher | Expected to be 1-2°C higher based on similar deuterated compounds |
Vapor Pressure | Variable with temperature | Lower than HCOOH | Affected by the higher mass of deuterium |
The presence of deuterium typically leads to stronger intermolecular interactions, resulting in slightly higher melting and boiling points compared to the non-deuterated compound .
Solubility Profile
Spectroscopic Characteristics
One of the most significant differences between formic acid and its deuterated variant lies in their spectroscopic properties, which form the basis for many research applications.
Infrared Spectroscopy
The O-D stretching vibration in formic acid O-d appears at significantly lower wavenumbers compared to the O-H stretching in regular formic acid. This shift is consistent with the increased reduced mass in the O-D bond compared to O-H, following the harmonic oscillator approximation.
Vibration | Formic Acid (cm⁻¹) | Formic Acid O-d (cm⁻¹) | Shift Ratio |
---|---|---|---|
O-H/O-D Stretch | ~3400-3500 | ~2400-2500 | ~0.74 |
C=O Stretch | ~1700 | ~1700 | Unchanged |
C-H Bend | ~1400 | ~1400 | Unchanged |
C-O Stretch | ~1200 | ~1200 | Minimally affected |
This distinctive spectroscopic signature makes formic acid O-d useful for structural studies and reaction mechanism investigations where tracking the fate of the acidic hydrogen/deuterium is important.
Nuclear Magnetic Resonance (NMR)
The deuterium nucleus has different NMR properties than hydrogen, making formic acid O-d valuable in NMR studies:
-
The hydroxyl proton signal disappears in ¹H NMR
-
A deuterium signal appears in ²H NMR at a characteristic chemical shift
-
Coupling patterns in adjacent nuclei may be altered due to the different gyromagnetic ratio of deuterium
Chemical Properties and Reactivity
Acid-Base Behavior
Formic acid O-d retains the acidic properties of formic acid but exhibits subtle differences in dissociation behavior due to the kinetic isotope effect.
Property | Formic Acid | Formic Acid O-d | Notes |
---|---|---|---|
pKa | 3.75 | Slightly higher | Deuterium substitution typically increases pKa slightly |
Dissociation Rate | Standard | Slower | Primary kinetic isotope effect |
Acid Strength | Medium strength | Slightly weaker | Due to reduced zero-point energy of O-D bond |
The slower dissociation rate of the O-D bond compared to O-H results from the primary kinetic isotope effect, where the heavier deuterium forms a slightly stronger bond that requires more energy to break.
Reactions with Metals
Like regular formic acid, formic acid O-d reacts with active metals to form hydrogen gas (or deuterium gas from the O-D group) and the corresponding metal formate salt .
HCOOD + M → HCOO⁻M⁺ + D↑ (where M is an active metal)
This reaction proceeds at a measurably slower rate due to the kinetic isotope effect, which can be used to study reaction mechanisms.
Thermal Decomposition
Formic acid O-d undergoes thermal decomposition similar to regular formic acid but with distinctive isotope effects:
HCOOD → CO₂ + HD
or
HCOOD → CO + D₂O
The ratio between these two decomposition pathways may differ from regular formic acid, providing insight into the decomposition mechanism.
Synthesis Methods
Laboratory Preparation
Formic acid O-d can be prepared through several methods, with the most common being:
-
Direct exchange reaction with D₂O:
HCOOH + D₂O ⇌ HCOOD + HDO -
Reaction of sodium formate with DCl in D₂O:
HCOONa + DCl → HCOOD + NaCl -
Carbonylation of deuterated methanol:
CD₃OD + catalyst → HCOOD + CD₃D
The exchange reaction typically requires multiple iterations with fresh D₂O to achieve high deuterium incorporation.
Industrial Relevance
Recent research has explored electrochemical methods for producing formic acid derivatives, including deuterated variants, through carbon dioxide reduction. These approaches could potentially be modified to produce formic acid O-d by using D₂O as the proton source .
Research Applications
Mechanistic Studies
Formic acid O-d serves as a valuable tool in elucidating reaction mechanisms, particularly in:
-
Studying hydrogen transfer processes
-
Distinguishing between different potential mechanistic pathways
-
Quantifying kinetic isotope effects in catalytic systems
-
Investigating acid-catalyzed reactions
Spectroscopic Reference
In analytical chemistry, formic acid O-d serves as:
-
A deuterated solvent for NMR studies
-
A reference compound for infrared spectroscopy
-
A standard for mass spectrometry isotope pattern analysis
Advanced Materials Research
Deuterated compounds including formic acid O-d have applications in:
-
Neutron scattering experiments
-
Materials with tailored vibrational properties
-
Quantum studies leveraging the different nuclear spin of deuterium
Hazard | Description | Precautionary Measures |
---|---|---|
Corrosivity | Causes severe skin burns and eye damage | Use appropriate PPE including gloves, eye protection, and lab coat |
Toxicity | Harmful if inhaled, ingested, or absorbed through skin | Work in well-ventilated areas and avoid direct contact |
Flammability | Combustible liquid (flash point ~156°F) | Keep away from ignition sources and oxidizers |
Like regular formic acid, the deuterated variant can cause serious tissue damage upon contact, and vapors are irritating to the respiratory system .
Comparative Analysis with Regular Formic Acid
Kinetic Isotope Effects
The replacement of hydrogen with deuterium leads to significant kinetic isotope effects (KIEs) that can be observed and measured in various reactions. These effects arise primarily from the differences in zero-point energy between H-O and D-O bonds.
Reaction Type | KIE Magnitude | Research Significance |
---|---|---|
Acid Dissociation | 2-8 | Mechanistic studies of acid catalysis |
Decomposition | 2-3 | Understanding decomposition pathways |
Esterification | 1.5-2.5 | Probing reaction transition states |
These KIEs provide valuable information about reaction mechanisms and energy barriers.
Property | Expected Difference | Basis |
---|---|---|
Enthalpy of Formation | Slightly different | Zero-point energy differences |
Entropy | Slightly lower | Reduced vibrational freedom |
Gibbs Free Energy | Minimally affected | Compensating enthalpy and entropy effects |
Current Research Trends
Electrochemical Applications
Recent research has explored the electrochemical reduction of CO₂ to produce formic acid derivatives, which could potentially be extended to the production of formic acid O-d using deuterated water as a reactant. This approach represents a sustainable pathway for producing deuterated compounds .
Catalytic Studies
Formic acid O-d is increasingly used in catalytic studies to:
-
Determine rate-limiting steps in catalytic cycles
-
Study hydrogen/deuterium exchange processes
-
Investigate proton-coupled electron transfer mechanisms
-
Develop more efficient catalysts for hydrogen storage applications
Future Research Directions
Analytical Method Development
Further research is needed to develop specialized analytical methods for accurately quantifying deuterium incorporation and purity in formic acid O-d and related compounds.
Sustainable Production Methods
Development of more efficient and environmentally friendly methods for deuterium incorporation will be crucial for expanding the accessibility and applications of formic acid O-d.
Novel Applications
Emerging applications in quantum computing, materials science, and biophysical studies may create new demands for isotopically pure formic acid O-d and related compounds.
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